1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure with a fluorophenyl group, a morpholinoethyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of an intermediate compound, which involves the reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluorophenyl carbamate.
Introduction of the morpholino group: The intermediate is then reacted with morpholine in the presence of a base such as triethylamine to introduce the morpholinoethyl group.
Coupling with thiophene: Finally, the resulting compound is coupled with thiophene-2-carbonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Chlorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(2-(4-Methylphenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-14-5-3-13(4-6-14)15(21-7-9-23-10-8-21)12-19-17(22)20-16-2-1-11-24-16/h1-6,11,15H,7-10,12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKJJTKCJLXTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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